Bis(triphenylphosphine)copper tetrahydroborate
Description
Bis(triphenylphosphine)copper tetrahydroborate ([Cu(PPh₃)₂]BH₄) is a copper(I) complex featuring two triphenylphosphine (PPh₃) ligands and a tetrahydroborate (BH₄⁻) counterion. Its structure involves a tetrahedral geometry around the Cu(I) center, with PPh₃ ligands occupying two coordination sites and the BH₄⁻ acting as a bidentate ligand or counterion depending on the solvent . This compound is notable for its role in organic reductions, such as converting acid chlorides to aldehydes , and exhibits unique dimerization behavior via dihydrogen bonding in the presence of proton donors .
Properties
CAS No. |
16903-61-0 |
|---|---|
Molecular Formula |
C36H34BCuP2- |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
boranuide;copper;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1; |
InChI Key |
OIFZQKCJHVNBRA-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Canonical SMILES |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu] |
Other CAS No. |
34010-85-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes.
Mode of Action
The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with this compound. This interaction results in the reduction of the carbonyl group to a methylene group.
Biochemical Pathways
The reduction of carbonyl compounds by this compound affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes.
Result of Action
The result of the action of this compound is the conversion of ketones and aldehydes to alkanes. This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to moisture and can decompose under high temperatures. Therefore, it is typically stored under inert gas and below 30°C to maintain its stability.
Biological Activity
Bis(triphenylphosphine)copper tetrahydroborate, commonly referred to as bis(triphenylphosphine)copper(I) tetrahydroborate, is a significant organometallic compound utilized in various synthetic applications. This compound is notable for its biological activity, particularly in the context of organic synthesis and potential therapeutic applications. Its unique properties stem from the interaction of the copper(I) center with triphenylphosphine ligands and the tetrahydroborate anion.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 603.0 g/mol. The structure consists of a central copper(I) ion coordinated to two triphenylphosphine ligands and a tetrahydroborate anion, resulting in a distorted tetrahedral geometry around the copper center. This steric bulk around the copper influences its reactivity and selectivity in reduction reactions.
The primary biological activity of this compound involves its role as a reducing agent. It selectively reduces carbonyl compounds (aldehydes and ketones) to their corresponding alcohols through a process that involves the conversion of p-toluenesulphonyl hydrazones to alkanes. The compound's mechanism can be summarized as follows:
- Target Compounds : Aldehydes and ketones.
- Mode of Action : Reduction via interaction with carbonyl groups.
- Biochemical Pathways : Conversion leads to the formation of alkanes, influencing various metabolic pathways.
- Environmental Sensitivity : The compound is sensitive to moisture and high temperatures, which can affect its stability and reactivity.
Applications in Organic Synthesis
This compound is widely used in organic synthesis due to its selective reducing properties:
- Selective Reduction : Effective in reducing acid chlorides to aldehydes and aldehydes/ketones to alcohols.
- Direct Reductive Amination : Utilized for reductive amination processes, allowing for the formation of amines from carbonyl compounds without affecting other functional groups such as chloro or nitro groups .
- Synthesis of Metallaboranes : Acts as a precursor for metallaboranes, which exhibit interesting chemical properties due to their unique metal-borane interactions.
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility in various applications:
- Carbonyl Compound Reduction : In a study by Fleet & Harding (1981), this compound demonstrated high stereoselectivity in reducing α,β-unsaturated aldehydes, showcasing its effectiveness in organic transformations.
- Electrochemical Synthesis : Bott et al. (1998) explored the use of this compound in electrochemical reactions, revealing its capability to synthesize novel copper complexes with potential applications in catalysis.
- Synthesis of Borophene : Recent research has utilized this compound as a boron source in synthesizing borophene structures, indicating its relevance in materials science .
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Selective Reduction | Reduces carbonyls to alcohols; effective against acid chlorides | Fleet & Harding (1981) |
| Direct Reductive Amination | Forms amines from carbonyl compounds; chemoselective | Bhanushali et al. (2007) |
| Metallaborane Synthesis | Precursor for metallaboranes; unique metal-borane interactions | Meina & Morris (1985) |
| Electrochemical Reactions | Synthesizes novel copper complexes | Bott et al. (1998) |
Comparison with Similar Compounds
Structural and Ligand Variations
Key Observations :
- Counterion Effects : BH₄⁻ in [Cu(PPh₃)₂]BH₄ facilitates reductive applications, whereas BF₄⁻ in bipyridine complexes stabilizes charge-separated excited states for luminescence .
- Ligand Rigidity : Bipyridine derivatives (e.g., thiophene- or furan-modified ligands) enhance π-conjugation, improving photophysical properties compared to pure PPh₃ systems .
Photophysical Properties
Key Observations :
- Emission Behavior : [Cu(PPh₃)₂]BH₄ lacks room-temperature emission in solution due to weak metal-to-ligand charge transfer (MLCT) states, unlike bipyridine complexes with strong MLCT transitions .
- Solid-State Luminescence : Doping [Cu(PPh₃)₂]BH₄ in polymer matrices can induce weak emission, but quantum yields remain lower than heteroleptic complexes .
Thermodynamic and Kinetic Stability
Key Observations :
- Ligand Lability : PPh₃ ligands in [Cu(PPh₃)₂]BH₄ undergo rapid exchange, limiting catalytic reuse, whereas diphosphine or rigid bipyridine ligands improve stability .
- Dimerization : Unique to BH₄⁻-containing complexes, dimerization via dihydrogen bonds alters reactivity (e.g., slower proton transfer in reductions) .
Preparation Methods
Optimization of Reaction Conditions and Solvent Systems
While the conventional method is robust, subtle modifications in solvent systems and reaction scales can influence product quality and yield. The compound’s solubility profile—soluble in chloroform, tetrahydrofuran (THF), and dichloromethane (CH₂Cl₂), but insoluble in ether or ethanol—dictates solvent choices during synthesis and purification .
Key Considerations :
-
Temperature Control : The reaction proceeds at room temperature, avoiding exothermic decomposition of NaBH₄.
-
Scalability : Laboratory-scale preparations (1–10 g) maintain high yields, though industrial-scale synthesis may require adjusted stirring rates and solvent volumes to prevent agglomeration.
Purification Protocols and Recrystallization Methods
Post-synthesis purification is critical to obtaining high-purity bis(triphenylphosphine)copper tetrahydroborate. Recrystallization from specific solvent mixtures enhances crystallinity and removes residual triphenylphosphine or sodium borate impurities.
Recrystallization Methods :
-
Chloroform/Ether System :
-
Chloroform/Ethanol System :
-
Benzene/Ethanol Complex :
Table 2: Recrystallization Solvents and Product Properties
Analytical Techniques for Product Verification
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic and crystallographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
X-ray Diffraction (XRD) :
-
Infrared (IR) Spectroscopy :
-
Elemental Analysis :
Table 3: Analytical Characterization Data
Q & A
Basic Question: What are the optimal synthetic conditions for Bis(triphenylphosphine)copper tetrahydroborate, and how does ligand stoichiometry influence yield?
Methodological Answer:
Synthesis typically involves reacting copper(I) precursors with triphenylphosphine (PPh₃) and tetrahydroborate under inert atmospheres (e.g., argon) to prevent oxidation. A 2:1 molar ratio of PPh₃ to copper is critical for stabilizing the Cu(I) center, as deviations lead to byproducts like polymeric copper hydrides. For example, hexameric triphenylphosphine copper(I) hydride (CAS 33636-93-0) forms under suboptimal ligand ratios . Low-temperature conditions (-20°C to 0°C) and anhydrous tetrahydrofuran (THF) are recommended to minimize decomposition .
Advanced Question: How can contradictions in reported solubility data for this compound be resolved?
Methodological Answer:
Discrepancies in solubility (e.g., in polar vs. non-polar solvents) often arise from impurities or varying crystallinity. To address this, researchers should:
- Use standardized purity checks (e.g., elemental analysis, NMR).
- Employ controlled recrystallization from mixed solvents (e.g., THF/hexane).
- Reference thermodynamic databases (e.g., IUPAC solubility guidelines) to validate experimental conditions .
For instance, inconsistencies in THF solubility may stem from trace moisture, which hydrolyzes the tetrahydroborate ligand, altering solubility profiles .
Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ³¹P NMR identify ligand coordination shifts. For example, ³¹P NMR peaks near 15–20 ppm confirm PPh₃ binding to Cu(I) .
- X-ray Crystallography: Resolves the hexameric structure (e.g., Cu₆ core with bridging hydrides) and confirms tetrahydroborate coordination geometry. Crystallographic data for related compounds (e.g., triphenylphosphoranylidene derivatives) provide comparative benchmarks .
- IR Spectroscopy: B-H stretching frequencies (~2000–2200 cm⁻¹) confirm tetrahydroborate integrity .
Advanced Question: How does this compound mediate catalytic hydrogenation, and what mechanistic ambiguities exist?
Methodological Answer:
The compound acts as a pre-catalyst in transfer hydrogenation, where the Cu(I) center facilitates H₂ activation. Key mechanistic debates include:
- Active Species: Whether monomeric or hexameric forms are catalytically active. Kinetic studies using in situ EXAFS or DFT calculations (e.g., referencing Pfaltz’s work on Cu-H clusters) can clarify this .
- Ligand Role: PPh₃ may stabilize intermediates or participate in H₂ cleavage. Comparative studies with bulky phosphine ligands (e.g., tricyclohexylphosphine) show altered turnover frequencies .
Basic Question: What are the stability and storage requirements for this compound?
Methodological Answer:
The compound is air- and moisture-sensitive. Best practices include:
- Storage at -20°C under argon in flame-dried glassware.
- Avoidance of protic solvents (e.g., alcohols), which displace tetrahydroborate ligands.
- Regular purity checks via TLC or NMR to detect decomposition (e.g., free PPh₃ or copper oxides) .
Advanced Question: How can researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Contradictions in Suzuki-Miyaura or Ullmann coupling efficiency often stem from:
- Substrate Scope: Electron-deficient aryl halides react faster; steric hindrance in ortho-substituted substrates reduces yields.
- Additive Effects: Cesium carbonate vs. potassium phosphate bases alter reaction pathways. Systematic screening (DoE methods) optimizes conditions .
- Catalyst Loading: Sub-5 mol% loadings may underperform due to incomplete Cu(I) activation, while >10 mol% risks colloidal copper formation .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protection: Use nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of phosphine vapors.
- Spill Management: Neutralize spills with damp sand; avoid water to prevent exothermic reactions .
Advanced Question: What computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) basis sets to map frontier orbitals (e.g., Cu-H bonding interactions).
- Molecular Dynamics: Simulate solvent effects on hexamer stability in THF vs. DMSO.
- Comparative Studies: Benchmark against crystallographic data (e.g., bond angles in tetraphenylborate analogs) to validate models .
Basic Question: How does the compound’s reactivity differ in protic vs. aprotic solvents?
Methodological Answer:
- Aprotic Solvents (THF, DCM): Stabilize the Cu(I) center, enabling catalytic cycles.
- Protic Solvents (MeOH, H₂O): Protonate tetrahydroborate, releasing H₂ and forming copper oxides. Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with reaction rates .
Advanced Question: What strategies mitigate ligand dissociation during catalytic cycles?
Methodological Answer:
- Ligand Design: Bulky substituents (e.g., tricyclohexylphosphine) reduce dissociation but may hinder substrate access.
- Additives: Silver salts (e.g., AgBF₄) scavenge free phosphine, stabilizing the active Cu species.
- Temperature Control: Lower temperatures (-30°C) slow ligand exchange, as shown in studies on analogous Cu-PPh₃ systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
